4-tert-Octylphenol-3,5-d2

Overview

Description

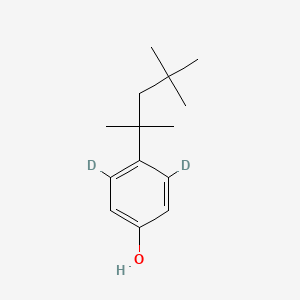

4-tert-Octylphenol-3,5-d2 (CAS 1173021-20-9) is a deuterated analog of 4-tert-Octylphenol (CAS 140-66-9), a well-known endocrine-disrupting compound. The deuterium substitution at positions 3 and 5 on the phenolic ring results in the molecular formula C₁₆D₂H₂₂O₂ and an exact mass of 252.39 g/mol . This isotopic labeling enhances its utility in analytical applications, particularly in mass spectrometry, where deuterium reduces background interference and improves detection sensitivity .

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange Using Rhodium Complexes

Reaction Mechanism and Conditions

The deuteration of 4-tert-octylphenol is achieved via hydrogen-deuterium (H-D) exchange using rhodium-based catalysts. A patent (WO2017045648A1) outlines a method where the non-deuterated precursor undergoes reaction with deuterium gas (D₂) in the presence of a rhodium source (e.g., RhCl₃) and a base (e.g., K₂CO₃) at 80–120°C . The reaction proceeds through a metal-mediated C–H activation mechanism, selectively replacing hydrogen atoms at the 3rd and 5th positions.

Key Parameters

-

Catalyst Loading : 2–5 mol% RhCl₃ ensures optimal turnover frequency.

-

Deuterium Source : D₂ gas or deuterated solvents (e.g., D₂O, CD₃OD) enhance isotopic incorporation .

-

Reaction Time : 12–24 hours achieves >95% deuteration efficiency .

Advantages and Limitations

-

Advantages : High regioselectivity; minimal byproducts.

-

Limitations : Rhodium catalysts are costly, and residual metal contamination requires post-synthesis purification .

Acid-Catalyzed Isotopic Exchange in Deuterated Solvents

Sulfuric Acid-Mediated Deuteration

Concentrated D₂SO₄ in D₂O facilitates proton-deuteron exchange at elevated temperatures (100–150°C). The phenolic hydroxyl group acts as an activating moiety, directing deuteration to the meta positions . This method yields 4-tert-octylphenol-3,5-d₂ with 85–90% isotopic purity after 48 hours .

Optimization Strategies

-

Solvent System : Mixed D₂O/CD₃OD (3:1) improves solubility and reaction kinetics .

-

Acid Concentration : 95–98% D₂SO₄ minimizes side reactions (e.g., sulfonation) .

Biocatalytic Reductive Deuteration

Enzyme-Catalyzed Deuterium Incorporation

A biocatalytic approach utilizes NADH-dependent reductases to transfer deuterium from D₂O to the target positions. The process involves:

-

Generating [4-²H]-NADH via H₂-driven cofactor recycling in D₂O .

-

Enzymatic reduction of a ketone intermediate to introduce deuterium .

Performance Metrics

-

Isotopic Selectivity : >99% deuterium incorporation at the 3rd and 5th positions .

-

Reaction Conditions : Ambient temperature, pH 7–8, 24–48 hours .

Friedel-Crafts Alkylation with Deuterated Reagents

Synthesis via Deuterated Cumene

A Chinese patent (CN105503534A) describes alkylating phenol with deuterated α-methylstyrene under acidic conditions . While originally for 2-cumyl-4-tert-octylphenol, adapting the method with deuterated reagents (e.g., α-methylstyrene-d₆) yields the target compound:

-

Catalyst : Amberlyst-15 (strong acid cation exchange resin) .

-

Conditions : 90–140°C, 4–8 hours, 1:0.5 molar ratio (phenol:deuterated styrene) .

Yield and Purity

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Deuteration Efficiency | Reaction Time | Cost |

|---|---|---|---|---|

| Rhodium-Catalyzed H-D Exchange | RhCl₃, D₂ gas | >95% | 12–24 h | High |

| Acid-Catalyzed Exchange | D₂SO₄/D₂O | 85–90% | 48 h | Moderate |

| Biocatalytic Deuteration | NADH, D₂O | >99% | 24–48 h | Low |

| Friedel-Crafts Alkylation | Amberlyst-15, α-methylstyrene-d₆ | 98–99% | 4–8 h | Moderate |

Industrial-Scale Production Considerations

Catalytic Recycling

-

Rhodium Recovery : Ion-exchange resins reduce Rh loss to <1 ppm .

-

Amberlyst Reuse : The resin retains 90% activity after 10 cycles .

Environmental Impact

Biocatalytic methods generate minimal waste, while acid-catalyzed routes require neutralization of acidic byproducts .

Chemical Reactions Analysis

Types of Reactions

4-tert-Octylphenol-3,5-d2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce alkylated phenols .

Scientific Research Applications

4-tert-Octylphenol-3,5-d2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Environmental Analysis: Used as a standard for the analysis of alkylphenols in environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS).

Pharmacokinetics: Employed in studies to understand the pharmacokinetic and metabolic profiles of drugs through deuterium labeling.

Biological Studies: Used in research to study the effects of endocrine-disrupting chemicals on biological systems.

Industrial Applications: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Octylphenol-3,5-d2 involves its interaction with molecular targets such as estrogen receptors. It acts as an endocrine disruptor by binding to estrogen receptors and interfering with their normal function. This can lead to altered transcriptional regulation and changes in gene expression . The pathways involved include the estrogen receptor signaling pathway and other related molecular pathways .

Comparison with Similar Compounds

Parent Compound: 4-tert-Octylphenol (CAS 140-66-9)

The non-deuterated parent compound shares structural similarities but lacks isotopic labeling. Key differences include:

Research Findings :

- 4-tert-Octylphenol exhibits estrogenic activity and environmental persistence, raising regulatory concerns . The deuterated form mitigates these issues in analytical workflows by enabling precise quantification without contributing to biological activity .

Ethoxylated Derivatives

Ethoxylation alters solubility and industrial applications. Key examples:

4-tert-Octylphenol Diethoxylate (CAS 2315-61-9)

- Molecular Formula: C₂₀H₃₂O₄ (non-deuterated); deuterated analogs (e.g., this compound diethoxylate, CAS 1173019-49-2) have C₂₀D₂H₃₀O₄ .

- Applications : Used in pesticide formulations and paper manufacturing .

- Storage : Similar to the parent compound (-20°C in acetone solutions) .

4-Octylphenol Triethoxylate (CAS 2315-62-0)

- Molecular Formula : C₂₀H₃₄O₄; molecular weight = 338.48 g/mol .

- Key Difference : Additional ethoxy group increases hydrophilicity compared to diethoxylates .

Other Deuterated Phenolic Compounds

Structurally distinct deuterated analogs highlight isotopic versatility:

2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2 (CAS 1219802-07-9)

- Molecular Formula : C₁₅H₄D₂₀O₂; molecular weight = 256.47 g/mol .

- Applications : Likely used as antioxidants or specialty reagents due to tert-butyl and methoxy substituents .

1,2-Dimethoxybenzene-3,4,5,6-d4 (CAS 126840-15-1)

- Molecular Formula : C₆D₄(OCH₃)₂; molecular weight = 142.18 g/mol .

- Key Difference : Benzene-ring deuteration simplifies NMR and MS analysis in aromatic systems .

Data Tables

Table 1: Comparative Molecular Properties

*Estimated based on non-deuterated analog .

Table 2: Physical and Hazard Properties

Biological Activity

4-tert-Octylphenol-3,5-d2 (CAS Number: 1173021-20-9) is a deuterated derivative of 4-tert-octylphenol, an endocrine-disrupting chemical commonly found in various consumer products. This compound has garnered attention due to its estrogenic properties and potential impacts on human health and the environment. This article explores the biological activity of this compound, focusing on its effects on neuronal development, reproductive health, and overall toxicity.

- Molecular Formula : C14H20D2O

- Molecular Weight : 208.336 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

- Flash Point : -17°C

This compound exhibits estrogenic activity by binding to estrogen receptors, disrupting normal hormonal signaling pathways. Studies have shown that exposure to this compound can lead to significant alterations in cellular processes such as apoptosis and proliferation in neuronal progenitor cells.

Neurodevelopmental Impact

Research indicates that exposure to 4-tert-octylphenol (OP) leads to:

- Reduced Neuronal Proliferation : The compound decreases the proliferation of neuronal progenitor cells as evidenced by reduced levels of bromodeoxyuridine (BrdU), Ki67, and phospho-histone H3 (p-Histone-H3) markers .

- Apoptosis Induction : OP exposure induces apoptosis in neuronal progenitor cells, which can disrupt brain development in offspring mice .

- Cognitive and Behavioral Changes : Offspring from OP-treated dams exhibit abnormal cognitive functions and anxiety-like behaviors .

Reproductive Toxicity

Studies have reported that high doses of 4-tert-octylphenol can lead to:

- Altered Estrus Cyclicity : Female rats exposed to significant doses showed increased vaginal and uterine thickness, indicating potential reproductive harm .

- Hormonal Imbalances : Male rats exhibited increased prolactin levels following exposure .

Study on Neurodevelopment

A study conducted by Dinh Nam Tran et al. (2020) demonstrated that perinatal exposure to OP disrupts brain development significantly. The study utilized primary cortical neuron cultures and observed:

- Decreased axon and dendrite lengths.

- Increased numbers of primary and secondary dendrites.

These findings indicate that OP negatively affects neuronal architecture and function during critical developmental windows .

Toxicological Assessments

A comprehensive assessment highlighted that repeated exposure to 4-tert-octylphenol can lead to systemic effects, including:

- Reduced body weight gain in rats.

- Changes in organ weights such as reduced thymus and spleen sizes at high exposure levels .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-tert-Octylphenol-3,5-d2 in environmental samples?

- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are validated for this compound at concentrations as low as 10 μg/mL in acetone . Isotope dilution mass spectrometry (IDMS) is preferred for deuterated analogs to enhance sensitivity and reduce matrix interference. Deuterium labeling improves signal resolution in mass spectrometry by reducing background noise .

- Critical Parameters : Ensure column compatibility with phenolic compounds (e.g., C18 reverse-phase for HPLC) and optimize GC inlet temperatures to prevent thermal degradation (boiling point: ~282°C) .

Q. How should this compound be stored to maintain stability in long-term studies?

- Protocol : Store at −20°C in amber vials to minimize photodegradation and isotopic exchange. Acetone is the recommended solvent due to its low reactivity with deuterated phenolic groups .

- Stability Data : Limited shelf life is reported; monitor degradation via periodic NMR (deuterium loss) or GC-MS (peak area consistency) .

Q. What are the key physicochemical properties of this compound for experimental design?

- Data : Molecular weight = 208.336 g/mol; density ≈ 0.9 g/cm³; melting point = 79–82°C; vapor pressure = 0.0±0.6 mmHg at 25°C .

- Handling Precautions : Use fume hoods due to flammability (flash point: −17°C) and avoid skin contact (irritant; target organs: CNS) .

Advanced Research Questions

Q. How does deuterium substitution at the 3,5 positions affect the compound’s environmental fate compared to non-deuterated 4-tert-Octylphenol?

- Isotopic Effects : Deuterium reduces metabolic degradation rates in microbial systems due to kinetic isotope effects (KIE), making it a stable tracer for environmental persistence studies .

- Experimental Design : Use dual-isotope labeling (e.g., ¹³C and D) in soil/water microcosms to differentiate biotic vs. abiotic degradation pathways. Monitor via LC-HRMS .

Q. What are the challenges in synthesizing high-purity this compound, and how can isotopic purity be validated?

- Synthesis : Direct deuteration via acid-catalyzed H/D exchange risks positional scrambling. Controlled conditions (e.g., D₂O/H₂SO₄ at 80°C) are critical for selective 3,5-deuteration .

- Validation : Use ¹H NMR (absence of aromatic protons at 6.5–7.0 ppm) and high-resolution MS (theoretical m/z = 208.336; deviation <2 ppm) .

Q. How can contradictions in toxicity data between 4-tert-Octylphenol and its deuterated analog be resolved?

- Case Study : Non-deuterated 4-tert-Octylphenol shows estrogenic activity (EC₅₀ = 1–10 μM), but deuterated forms may exhibit reduced bioavailability due to altered LogP.

- Resolution : Conduct parallel in vitro assays (e.g., ERα luciferase reporter) under identical solvent conditions (e.g., 0.1% DMSO). Confirm cellular uptake via deuterium tracing .

Properties

IUPAC Name |

3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAVYTVYFVQUDY-QFIQSOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746792 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-20-9 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.